Methyl 4-(aziridin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(aziridin-1-yl)benzoate is an organic compound with the molecular formula C10H11NO2. It is characterized by the presence of an aziridine ring attached to a benzoate ester. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(aziridin-1-yl)benzoate can be synthesized through several methods. One common approach involves the reaction of methyl 4-(chlorocarbonyl)benzoate with aziridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at low temperatures (around -5°C) to control the reactivity of the aziridine ring .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(aziridin-1-yl)benzoate undergoes various chemical reactions, primarily driven by the reactivity of the aziridine ring. These include:
Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.
Oxidation and Reduction: The compound can undergo oxidation to form aziridine N-oxides or reduction to form secondary amines.
Substitution Reactions: Electrophilic substitution reactions can occur at the benzoate ring, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Peracids, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Nucleophilic Ring-Opening: Substituted amines, ethers, thioethers
Oxidation: Aziridine N-oxides
Reduction: Secondary amines
Scientific Research Applications
Methyl 4-(aziridin-1-yl)benzoate has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in bioconjugation techniques, where it can be used to modify biomolecules.
Medicine: Aziridine derivatives are explored for their potential anticancer properties due to their ability to alkylate DNA.
Mechanism of Action
The mechanism of action of methyl 4-(aziridin-1-yl)benzoate is primarily based on the high strain energy of the aziridine ring, which makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various substituted products. This reactivity is exploited in both synthetic chemistry and biological applications, where the compound can modify biomolecules or act as a precursor to more complex structures .
Comparison with Similar Compounds
- Aziridine-2-carboxylic acid derivatives
- N-tosylaziridine
- 1-phenylaziridine
Comparison: Methyl 4-(aziridin-1-yl)benzoate is unique due to the presence of both an aziridine ring and a benzoate ester. This combination allows for a diverse range of chemical reactions and applications. Compared to other aziridine derivatives, it offers a balance of reactivity and stability, making it a versatile compound in both research and industrial contexts .
Properties
CAS No. |
92613-03-1 |
---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 4-(aziridin-1-yl)benzoate |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-2-4-9(5-3-8)11-6-7-11/h2-5H,6-7H2,1H3 |
InChI Key |
VKULVNLIGDAAEN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.